molecular formula C4H6N2O B179455 4-Methyl-1,2-oxazol-3-amine CAS No. 1750-43-2

4-Methyl-1,2-oxazol-3-amine

Cat. No.: B179455
CAS No.: 1750-43-2
M. Wt: 98.1 g/mol
InChI Key: IENISVMEYSGVOI-UHFFFAOYSA-N
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Description

4-Methyl-1,2-oxazol-3-amine is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new chemical entities.

Safety and Hazards

4-Methyl-1,3-oxazol-2-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Oxazole derivatives, including 4-Methyl-1,3-oxazol-2-amine, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Therefore, future research may focus on developing new synthetic strategies and exploring the diverse biological potential of oxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . Another method involves the cyclization of β-hydroxy amides using reagents like DAST or Deoxo-Fluor .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2-oxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different substituents.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include substituted oxazoles, oxazolines, and other heterocyclic derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Methyl-1,2-oxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Oxazole: A parent compound with a similar structure but without the methyl and amine substituents.

    Isoxazole: An isomer with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: A related heterocycle with two nitrogen atoms in the ring.

Uniqueness: 4-Methyl-1,2-oxazol-3-amine is unique due to the presence of both a methyl group and an amine group on the oxazole ring. These substituents enhance its chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

4-methyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-7-6-4(3)5/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENISVMEYSGVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549699
Record name 4-Methyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1750-43-2
Record name 4-Methyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2-oxazol-3-amine
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